molecular formula C21H23FN2O3 B2990528 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide CAS No. 921868-52-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2990528
CAS No.: 921868-52-2
M. Wt: 370.424
InChI Key: KTAAXTTUNCANMY-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a benzoxazepine-derived acetamide compound characterized by a fused bicyclic core structure with ethyl and dimethyl substituents at positions 5 and 3, respectively. Its crystallographic refinement and structural validation likely employ tools like SHELXL, a widely used program for small-molecule crystallography .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-4-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAAXTTUNCANMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound belonging to the class of oxazepines. Its unique structure includes a sulfonamide moiety that has been associated with diverse biological activities. This article provides an overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H27F3N2O4SC_{23}H_{27}F_{3}N_{2}O_{4}S. The compound features several functional groups that contribute to its biological activity:

Structural Feature Description
Oxazepine ringProvides a bicyclic structure known for various pharmacological properties.
Sulfonamide groupEnhances reactivity and potential interactions with biological targets.
Fluorophenyl groupMay influence binding affinity and selectivity towards specific receptors.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors that play critical roles in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of enzymes such as carbonic anhydrases, which are involved in pH regulation and fluid balance in the body.

1. Anti-inflammatory Properties

Research indicates that compounds within the oxazepine class exhibit anti-inflammatory effects. The sulfonamide group may facilitate interactions with inflammatory pathways, potentially making this compound useful in treating conditions characterized by excessive inflammation .

2. Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Potential Applications in Cancer Therapy

The compound's structural features suggest potential applications in cancer therapy due to its ability to inhibit specific enzymes involved in tumor growth and metastasis. Studies are ongoing to evaluate its efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the oxazepine class:

  • Study on Carbonic Anhydrase Inhibition : A derivative of the oxazepine structure demonstrated significant inhibitory activity against carbonic anhydrases with IC50 values indicating strong binding affinity. This suggests potential applications in managing conditions like glaucoma and certain cancers .
  • Antimicrobial Efficacy : Research on related sulfonamide compounds has shown effective inhibition of bacterial growth in vitro, supporting the hypothesis that N-(5-ethyl-3,3-dimethyl-4-oxo...) may possess similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazepine Family

The compound shares core similarities with other benzoxazepine derivatives but exhibits distinct functionalization. Below is a comparative analysis with N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (CAS 2034503-44-9) :

Property Target Compound CAS 2034503-44-9
Molecular Formula C₂₁H₂₃FN₂O₃ C₂₀H₁₈F₄N₂O₄
Molecular Weight 370.43 g/mol 426.4 g/mol
Core Structure Benzo[b][1,4]oxazepine (7-membered ring fused to benzene) Benzo[f][1,4]oxazepine (positional isomerism in ring fusion)
Key Substituents - 5-Ethyl, 3,3-dimethyl groups
- 4-Fluorophenylacetamide
- 7-Fluoro substitution on benzoxazepine
- 4-Trifluoromethoxyphenylacetamide
Hydrogen Bonding Capacity Acetamide NH and carbonyl groups enable donor/acceptor interactions Trifluoromethoxy group reduces basicity but enhances lipophilicity

Functional Group Impact on Physicochemical Properties

  • Fluorine vs. Trifluoromethoxy Groups: The target compound’s 4-fluorophenyl group offers moderate electron-withdrawing effects, favoring solubility in polar solvents.
  • Alkyl Substituents : The 5-ethyl and 3,3-dimethyl groups in the target compound likely enhance metabolic stability compared to the simpler ethyl chain in CAS 2034503-44-8.

Crystallographic and Intermolecular Interaction Analysis

The target compound’s dimethyl and ethyl substituents may disrupt crystal packing efficiency compared to the more planar trifluoromethoxy analogue. Etter’s graph-set analysis predicts that the acetamide NH group in the target compound forms stronger hydrogen bonds (e.g., N–H···O=C motifs) than the electron-deficient trifluoromethoxy counterpart.

Research Findings and Implications

  • Pharmacological Potential: While both compounds lack disclosed activity data, the trifluoromethoxy group in CAS 2034503-44-9 suggests enhanced CNS targeting, whereas the target compound’s fluorine and alkyl groups may favor peripheral tissue distribution.

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